molecular formula C11H6F2N2O2 B13988296 6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid

6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid

Cat. No.: B13988296
M. Wt: 236.17 g/mol
InChI Key: LCWISMLAGSYMOD-UHFFFAOYSA-N
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Description

6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring substituted with a 3,4-difluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-difluoroaniline with ethyl cyanoacetate, followed by cyclization and subsequent hydrolysis to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are critical for biological processes. The compound’s fluorine atoms enhance its binding affinity and specificity, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,4-Difluorophenyl)pyrimidine-4-carboxylic acid is unique due to the presence of both the difluorophenyl group and the pyrimidine ring, which confer distinct chemical and biological properties. This combination enhances its potential for various applications, particularly in medicinal chemistry .

Properties

Molecular Formula

C11H6F2N2O2

Molecular Weight

236.17 g/mol

IUPAC Name

6-(3,4-difluorophenyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H6F2N2O2/c12-7-2-1-6(3-8(7)13)9-4-10(11(16)17)15-5-14-9/h1-5H,(H,16,17)

InChI Key

LCWISMLAGSYMOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NC=N2)C(=O)O)F)F

Origin of Product

United States

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